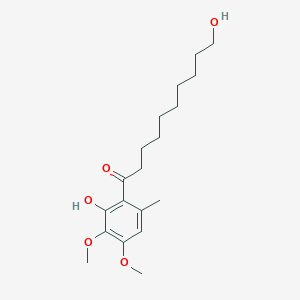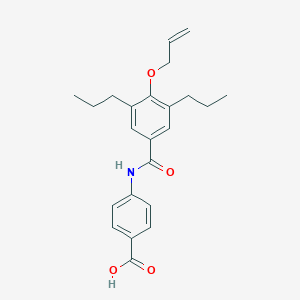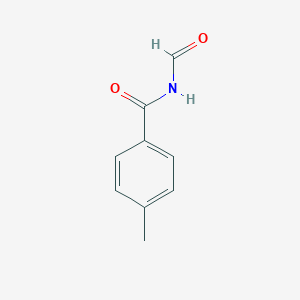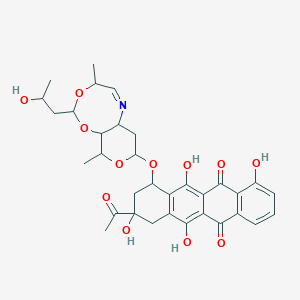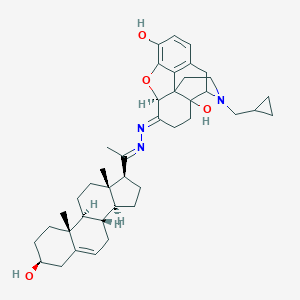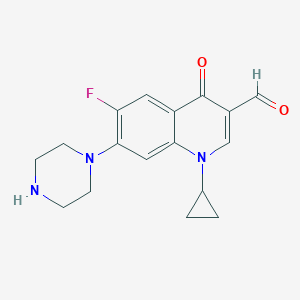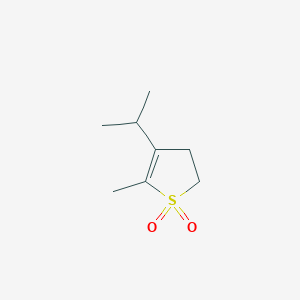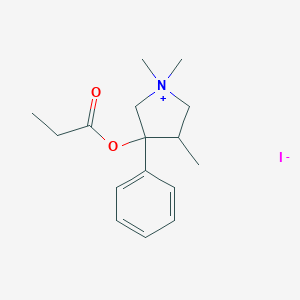
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate (HTP) is a chemical compound that has been used extensively in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. In recent years, HTP has gained attention for its potential applications in biomedical research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is not fully understood. However, it is believed that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate acts as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. In addition, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can inhibit the growth of a variety of microorganisms, including bacteria and fungi. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in lab experiments is its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. This property has been exploited in organic synthesis reactions. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties, which can be useful in medical settings. However, one limitation of using 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is its potential toxicity. While 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to be relatively safe in vitro and in animal models, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research involving 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. One area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in cancer research. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antioxidant properties and can scavenge free radicals, which may make it useful in preventing or treating cancer. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have anti-inflammatory properties, which may be useful in treating a variety of inflammatory diseases. Another area of interest is the potential use of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate as a disinfectant in medical settings. 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been shown to have antimicrobial properties and may be useful in preventing the spread of infections in hospitals and other healthcare settings. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate in humans, particularly in the context of medical and biomedical applications.
Synthesemethoden
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate can be synthesized through a two-step process. First, 3-phenyl-1,1,4-trimethylpyrrolidinium iodide is prepared by reacting 3-phenylpyrrolidine with methyl iodide. In the second step, propionic acid is added to the reaction mixture to form 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate. The synthesis of 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used in a variety of scientific research applications. It has been shown to have antimicrobial properties and has been used as a disinfectant in medical settings. Additionally, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has been used as a phase transfer catalyst in organic synthesis reactions. More recently, 3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate has gained attention for its potential applications in biomedical research.
Eigenschaften
CAS-Nummer |
102584-73-6 |
|---|---|
Produktname |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Molekularformel |
C29H45IN2O4 |
Molekulargewicht |
389.27 g/mol |
IUPAC-Name |
(1,1,4-trimethyl-3-phenylpyrrolidin-1-ium-3-yl) propanoate;iodide |
InChI |
InChI=1S/C16H24NO2.HI/c1-5-15(18)19-16(14-9-7-6-8-10-14)12-17(3,4)11-13(16)2;/h6-10,13H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
INGAGZGQTPMADL-UHFFFAOYSA-L |
SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
Kanonische SMILES |
CCC(=O)OC1(C[N+](CC1C)(C)C)C2=CC=CC=C2.[I-] |
Synonyme |
3-Hydroxy-3-phenyl-1,1,4-trimethylpyrrolidinium iodide propionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



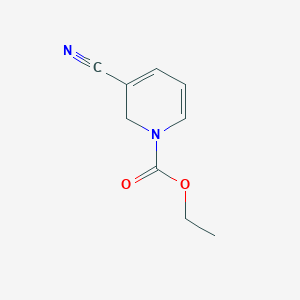
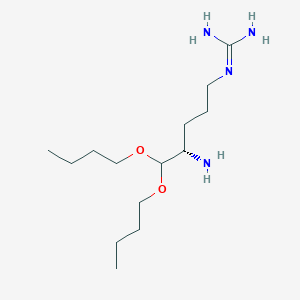
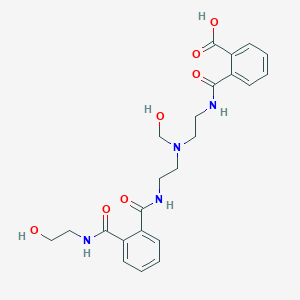

![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
